molecular formula C13H19NO2 B1518588 2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid CAS No. 1157410-69-9

2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid

Cat. No.: B1518588
CAS No.: 1157410-69-9
M. Wt: 221.29 g/mol
InChI Key: LZJYCVCJNOWGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid” is a chemical compound with the CAS Number: 1157410-69-9 . It has a molecular weight of 221.3 . The IUPAC name for this compound is 3-[(1,2-dimethylpropyl)amino]-2-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19NO2/c1-8(2)10(4)14-12-7-5-6-11(9(12)3)13(15)16/h5-8,10,14H,1-4H3,(H,15,16) .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

  • Synthesis and Characterization of Derivatives:

    • Estermann and Seebach (1988) focused on the diastereoselective alkylation of 3-aminobutanoic acid, exploring methods for obtaining enantiomerically pure derivatives. This study is relevant for understanding the chemical reactions and properties of compounds related to 2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid (Estermann & Seebach, 1988).
    • Seebach and Estermann (1987) also explored the α-alkylation of β-aminobutanoates, which is fundamental to the understanding of chemical modifications and potential applications of such compounds (Seebach & Estermann, 1987).
  • X-Ray Structure Determination:

    • Nakamura et al. (1976) conducted an X-ray structure determination of a compound similar to this compound, providing insights into the molecular structure and configuration of such compounds (Nakamura et al., 1976).
  • Electrochemical Properties:

    • Kowsari et al. (2018) investigated the influence of different N‑benzoyl derivatives of isoleucine (which includes structures related to this compound) on the electrochemical properties and performance of conductive polymer films. This research is significant for applications in materials science and energy storage (Kowsari et al., 2018).
  • Development of Fluorescence Probes:

    • Setsukinai et al. (2003) developed novel fluorescence probes, one of which is a derivative of benzoic acid, to detect reactive oxygen species. This research highlights the potential of this compound derivatives in biological and chemical sensing applications (Setsukinai et al., 2003).
  • Greener Synthesis Approaches:

    • Weiss et al. (2010) focused on developing a greener synthesis process for (S)-3-aminobutanoic acid, which is related to the compound . This study emphasizes the importance of environmentally friendly synthesis methods in the chemical industry (Weiss et al., 2010).

Safety and Hazards

The safety information available indicates that “2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid” is classified under GHS07, which signifies that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-methyl-3-(3-methylbutan-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-8(2)10(4)14-12-7-5-6-11(9(12)3)13(15)16/h5-8,10,14H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJYCVCJNOWGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(C)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.